(4-((Trimethylsilyl)oxy)phenyl)methanol (4-((Trimethylsilyl)oxy)phenyl)methanol
Brand Name: Vulcanchem
CAS No.: 115255-86-2
VCID: VC15979804
InChI: InChI=1S/C10H16O2Si/c1-13(2,3)12-10-6-4-9(8-11)5-7-10/h4-7,11H,8H2,1-3H3
SMILES:
Molecular Formula: C10H16O2Si
Molecular Weight: 196.32 g/mol

(4-((Trimethylsilyl)oxy)phenyl)methanol

CAS No.: 115255-86-2

Cat. No.: VC15979804

Molecular Formula: C10H16O2Si

Molecular Weight: 196.32 g/mol

* For research use only. Not for human or veterinary use.

(4-((Trimethylsilyl)oxy)phenyl)methanol - 115255-86-2

Specification

CAS No. 115255-86-2
Molecular Formula C10H16O2Si
Molecular Weight 196.32 g/mol
IUPAC Name (4-trimethylsilyloxyphenyl)methanol
Standard InChI InChI=1S/C10H16O2Si/c1-13(2,3)12-10-6-4-9(8-11)5-7-10/h4-7,11H,8H2,1-3H3
Standard InChI Key YCGUUIFMQBSIRM-UHFFFAOYSA-N
Canonical SMILES C[Si](C)(C)OC1=CC=C(C=C1)CO

Introduction

(4-((Trimethylsilyl)oxy)phenyl)methanol is an organosilicon compound with significant applications in organic synthesis and medicinal chemistry. Its chemical structure features a phenyl ring substituted with a hydroxymethyl group (-CH₂OH) and a trimethylsilyloxy group (-OSi(CH₃)₃). This unique combination of functional groups provides the compound with distinct reactivity, solubility, and stability, making it valuable for diverse synthetic pathways.

Synthesis

Several methods exist for synthesizing (4-((Trimethylsilyl)oxy)phenyl)methanol, often involving silylation reactions to introduce the trimethylsilyl group. A common approach includes:

  • Starting Material: 4-Hydroxybenzyl alcohol.

  • Reagent: Trimethylsilyl chloride (TMSCl).

  • Catalyst: Base such as pyridine or imidazole.

  • Reaction Conditions: The reaction is typically carried out in an anhydrous solvent like dichloromethane under inert conditions to prevent hydrolysis.

C6H4(OH)(CH2OH)+TMSClC6H4(OSi(CH3)3)(CH2OH)+HCl\text{C}_6\text{H}_4(\text{OH})(\text{CH}_2\text{OH}) + \text{TMSCl} \rightarrow \text{C}_6\text{H}_4(\text{OSi(CH}_3\text{)}_3)(\text{CH}_2\text{OH}) + \text{HCl}

This reaction selectively silylates the phenolic hydroxyl group while leaving the hydroxymethyl group intact.

Applications

(4-((Trimethylsilyl)oxy)phenyl)methanol is utilized in various fields due to its dual functionality:

Reactivity

The reactivity of (4-((Trimethylsilyl)oxy)phenyl)methanol stems from its functional groups:

  • Hydroxymethyl Group (-CH₂OH):

    • Can undergo oxidation to form aldehydes or carboxylic acids.

    • Reacts with acylating agents to form esters.

  • Trimethylsilyloxy Group (-OSi(CH₃)₃):

    • Provides resistance to hydrolysis under mild conditions.

    • Can be removed under acidic or basic conditions to regenerate the phenolic hydroxyl group.

Comparison with Related Compounds

Compound NameStructural FeaturesUnique Aspects
4-Hydroxybenzyl alcoholHydroxymethyl on phenolNo silylation; simpler structure
Trimethylsilyl phenolTrimethylsilyl on phenolLacks hydroxymethyl functionality
4-(Trimethylsilyloxy)benzaldehydeAldehyde instead of alcoholReactivity as an electrophile
4-Methoxybenzyl alcoholMethoxy instead of trimethylsilyloxyDifferent electronic properties

The dual functionality of (4-((Trimethylsilyl)oxy)phenyl)methanol distinguishes it from these related compounds, enabling unique synthetic applications.

Research Findings

Although specific biological studies on (4-((Trimethylsilyl)oxy)phenyl)methanol are scarce, research into structurally similar compounds suggests potential applications:

  • Enzyme Inhibition:

    • Similar compounds have been studied as inhibitors of cytochrome P450 enzymes, which could have implications in drug metabolism and interactions.

  • Antimicrobial Activity:

    • Phenolic derivatives often exhibit antimicrobial properties; further research could explore this potential for (4-((Trimethylsilyl)oxy)phenyl)methanol.

  • Synthetic Versatility:

    • The compound's reactivity allows for functionalization in drug design and material development.

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